molecular formula C22H13ClN4OS B2618609 1-(6-Chloro-4-phenylquinazolin-2-yl)-3-thiophen-2-ylpyrazole-4-carbaldehyde CAS No. 956570-16-4

1-(6-Chloro-4-phenylquinazolin-2-yl)-3-thiophen-2-ylpyrazole-4-carbaldehyde

Cat. No. B2618609
CAS RN: 956570-16-4
M. Wt: 416.88
InChI Key: MPIDFJISGIHJAU-UHFFFAOYSA-N
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Description

1-(6-Chloro-4-phenylquinazolin-2-yl)-3-thiophen-2-ylpyrazole-4-carbaldehyde is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that consists of a pyrazole ring, a quinazoline ring, and a thiophene ring.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-4-phenylquinazolin-2-yl)-3-thiophen-2-ylpyrazole-4-carbaldehyde is not fully understood. However, it is believed that this compound exerts its antitumor activity by inhibiting the proliferation of cancer cells. It is also believed that this compound exerts its antibacterial activity by disrupting the bacterial cell membrane. Additionally, it is believed that this compound exerts its anti-inflammatory activity by inhibiting the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-(6-Chloro-4-phenylquinazolin-2-yl)-3-thiophen-2-ylpyrazole-4-carbaldehyde has been found to have significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and has been found to be effective against various bacterial strains. Additionally, this compound has been found to have significant anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(6-Chloro-4-phenylquinazolin-2-yl)-3-thiophen-2-ylpyrazole-4-carbaldehyde in lab experiments include its potential applications in various scientific fields, its effectiveness against cancer cells and bacterial strains, and its significant anti-inflammatory effects. The limitations of using this compound in lab experiments include its complex synthesis method and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 1-(6-Chloro-4-phenylquinazolin-2-yl)-3-thiophen-2-ylpyrazole-4-carbaldehyde. These include further studies on its antitumor activity, antibacterial activity, and anti-inflammatory activity. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods. Finally, future research should focus on the potential applications of this compound in various scientific fields.

Synthesis Methods

The synthesis of 1-(6-Chloro-4-phenylquinazolin-2-yl)-3-thiophen-2-ylpyrazole-4-carbaldehyde is a complex process that involves several steps. The first step involves the synthesis of 6-chloro-4-phenylquinazoline-2-amine, which is then reacted with 2-bromothiophene to form 6-chloro-4-phenylquinazolin-2-ylthiophene-2-ylamine. The final step involves the reaction of 6-chloro-4-phenylquinazolin-2-ylthiophene-2-ylamine with 4-formylpyrazole to form 1-(6-Chloro-4-phenylquinazolin-2-yl)-3-thiophen-2-ylpyrazole-4-carbaldehyde.

Scientific Research Applications

1-(6-Chloro-4-phenylquinazolin-2-yl)-3-thiophen-2-ylpyrazole-4-carbaldehyde has potential applications in various scientific fields. It has been studied for its antitumor activity, and it has been found to inhibit the growth of cancer cells. Additionally, this compound has been studied for its antibacterial activity and has been found to be effective against various bacterial strains. It has also been studied for its anti-inflammatory activity and has been found to have significant anti-inflammatory effects.

properties

IUPAC Name

1-(6-chloro-4-phenylquinazolin-2-yl)-3-thiophen-2-ylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClN4OS/c23-16-8-9-18-17(11-16)20(14-5-2-1-3-6-14)25-22(24-18)27-12-15(13-28)21(26-27)19-7-4-10-29-19/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIDFJISGIHJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N4C=C(C(=N4)C5=CC=CS5)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloro-4-phenylquinazolin-2-yl)-3-thiophen-2-ylpyrazole-4-carbaldehyde

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